molecular formula C10H10O4 B2376940 Acetic acid, 2-(2-formyl-6-methylphenoxy)- CAS No. 24589-92-2

Acetic acid, 2-(2-formyl-6-methylphenoxy)-

Cat. No.: B2376940
CAS No.: 24589-92-2
M. Wt: 194.186
InChI Key: XNBLDYHVHAIKFB-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-formyl-6-methylphenoxy)-, also known as (2-formyl-6-methylphenoxy)acetic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a formyl group and a methyl group attached to a phenoxyacetic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2-formyl-6-methylphenoxy)- typically involves the reaction of 2-formyl-6-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-formyl-6-methylphenoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-(2-formyl-6-methylphenoxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-formyl-6-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(2-formyl-6-methylphenoxy)- is unique due to the presence of both formyl and methyl groups on the phenoxyacetic acid structure.

Properties

IUPAC Name

2-(2-formyl-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7-3-2-4-8(5-11)10(7)14-6-9(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBLDYHVHAIKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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